
1-(7-(2-Chlorphenyl)-1,4-thiazepan-4-yl)-2-methoxyethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a methoxyethanone moiety
Wissenschaftliche Forschungsanwendungen
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
, a well-known benzodiazepine. Benzodiazepines primarily target GABA(A) receptors in the brain . These receptors are the chief inhibitory neurotransmitters in the human body, playing a crucial role in reducing neuronal excitability throughout the nervous system .
Mode of Action
Benzodiazepines, like Clonazepam, modulate the function of GABA in the brain by binding to the benzodiazepine receptor located on GABA(A) receptors . This binding enhances the effect of GABA, leading to increased GABAergic inhibition of neuronal firing . If “1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone” acts similarly, it may also enhance GABAergic inhibition, leading to decreased neuronal excitability.
Biochemical Pathways
Benzodiazepines like clonazepam enhance the effect of gaba, leading to increased inhibitory effects in the central nervous system . This can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Pharmacokinetics
Clonazepam, a similar compound, is known to have a bioavailability of 90%, is approximately 85% protein-bound, and is metabolized in the liver by the cyp3a enzyme . Its onset of action is within an hour, and its effects last between eight and twelve hours in adults .
Result of Action
Benzodiazepines like clonazepam can cause a range of effects, including sleepiness, poor coordination, and agitation . Long-term use may result in tolerance, dependence, and life-threatening withdrawal symptoms if stopped abruptly .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, followed by the introduction of the chlorophenyl group and the methoxyethanone moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone: Similar structure but with a bromine atom instead of chlorine.
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone: Contains a fluorine atom instead of chlorine.
1-(7-(2-Methylphenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone: Features a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one imparts unique chemical and biological properties. This compound’s specific arrangement of functional groups allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c1-18-10-14(17)16-7-6-13(19-9-8-16)11-4-2-3-5-12(11)15/h2-5,13H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPFLMQBPIYBCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

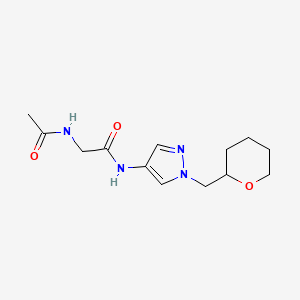
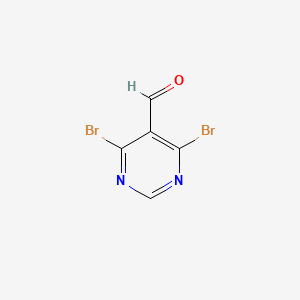
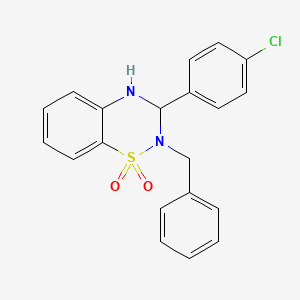
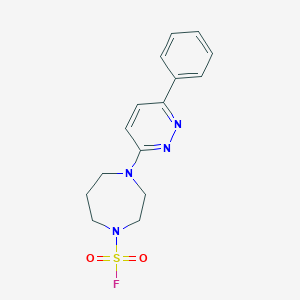
![2-(2-(Ethylthio)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2405926.png)
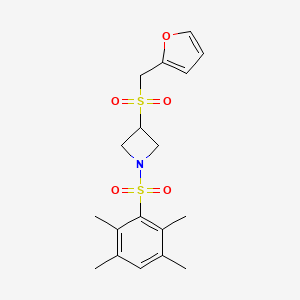
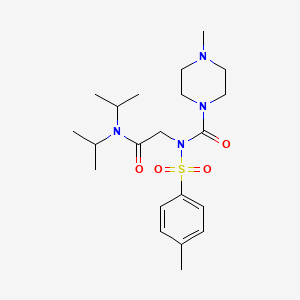
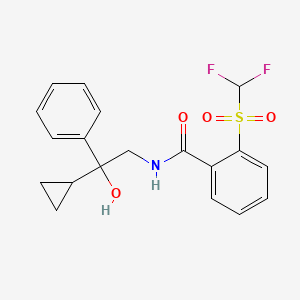

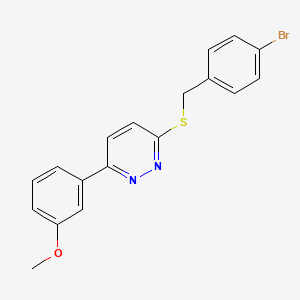
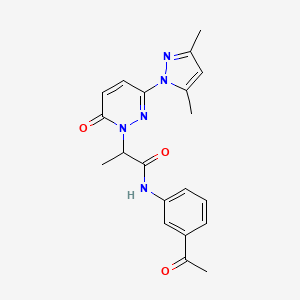
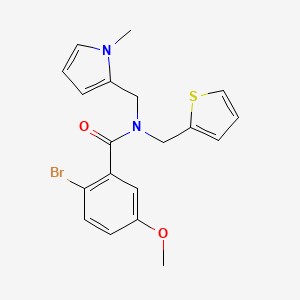
![4-(diethylsulfamoyl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
